![molecular formula C5H6N2O3 B1603800 2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid CAS No. 55151-91-2](/img/structure/B1603800.png)
2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid
Overview
Description
“2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid” is a compound that belongs to the class of 1,2,4-oxadiazoles . The 1,2,4-oxadiazole ring is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms . This compound has received considerable attention due to its unique bioisosteric properties and a wide spectrum of biological activities .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives has been reported in several studies . One common method involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Another approach involves the coupling of amidoximes with carbonyl-based compounds such as aldehydes, carboxylic acids, and their derivatives .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a 1,2,4-oxadiazole ring attached to an acetic acid moiety . The 1,2,4-oxadiazole ring contains one oxygen and two nitrogen atoms .
Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazole derivatives are diverse and depend on the specific compound and reaction conditions . For example, one study reported the conversion of primary amine intermediates to dimethylamine groups, followed by reaction with iodomethane to yield quaternary ammonium analogues .
Scientific Research Applications
Anticancer Applications
- Synthesized derivatives of 1,3,4-oxadiazole, including those similar to 2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid, have been evaluated for their anticancer properties. Notably, some compounds exhibited moderate activity against breast cancer cell lines (Salahuddin et al., 2014).
Ophthalmic Applications
- Certain 1,2,4-oxadiazol-5-yl-acetic acids have shown promise as aldose reductase inhibitors with potential applications in preventing cataract development, as demonstrated in animal models (C. La Motta et al., 2008).
Materials Science
- In the field of materials science, energetic salts derived from oxadiazole structures have shown promise as secondary explosives, demonstrating good thermal stability and high performance (Chunlin He et al., 2018).
Antimicrobial Applications
- Oxadiazole derivatives have been explored for their antimicrobial activities, with some compounds showing effectiveness against various bacterial strains, highlighting their potential in developing new antimicrobials (V. Gupta et al., 2008).
Corrosion Inhibition
- 1,3,4-Oxadiazole derivatives, related to the chemical structure , have been investigated for their corrosion inhibition properties, particularly for mild steel in acidic environments (P. Ammal et al., 2018).
Chemical Synthesis
- Oxadiazole compounds serve as versatile synthons in chemical synthesis, useful for protecting other chemical groups during complex reactions (A. Moormann et al., 2004).
Future Directions
The future directions for research on “2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid” and similar compounds could include further exploration of their biological activities and potential applications in drug discovery . Additionally, optimization of their synthesis methods and investigation of their mechanisms of action could also be areas of interest .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with peroxisome proliferator-activated receptors (pparδ/β) . These receptors play a crucial role in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
Based on its structural similarity to other oxadiazole compounds, it may form intramolecular hydrogen bonds , which could influence its interaction with its targets.
Biochemical Pathways
If it does indeed interact with pparδ/β as suggested by the synthesis of similar compounds , it could potentially influence lipid metabolism, glucose homeostasis, and inflammatory responses .
Result of Action
If it does interact with PPARδ/β, it could potentially influence gene expression related to lipid metabolism, glucose homeostasis, and inflammation .
properties
IUPAC Name |
2-(3-methyl-1,2,4-oxadiazol-5-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-3-6-4(10-7-3)2-5(8)9/h2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLXTCXODDVKKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20612220 | |
Record name | (3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20612220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55151-91-2 | |
Record name | (3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20612220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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